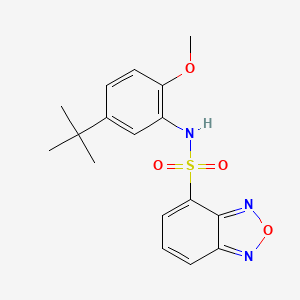boron](/img/structure/B14951623.png)
[2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN'](dipropyl)boron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is a complex organoboron compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The guanidinato ligand is introduced through a reaction with diethylguanidine, and the boron center is incorporated using boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and solvents. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the boron center
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology
In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Medicine
Medicinal applications include the development of new drugs targeting specific enzymes or receptors. Benzothiazole derivatives have shown promise in treating diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry
In industry, these compounds are used in the production of dyes, polymers, and other materials with specific electronic or optical properties .
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The guanidinato ligand and boron center may also play roles in stabilizing the compound and enhancing its binding affinity .
相似化合物的比较
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-mercaptobenzothiazole
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron lies in its combination of a benzothiazole moiety with a guanidinato ligand and a boron center. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C18H29BN4S |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
N,N-diethyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaen-11-amine |
InChI |
InChI=1S/C18H29BN4S/c1-5-13-19(14-6-2)21-17(22(7-3)8-4)20-18-23(19)15-11-9-10-12-16(15)24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,21) |
InChI 键 |
MKHNNCURLSCLNP-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)N(CC)CC)(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)
![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide](/img/structure/B14951592.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
![N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide](/img/structure/B14951597.png)
methanone](/img/structure/B14951606.png)

![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)

![N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951615.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951634.png)

